molecular formula C12H10ClNO2 B081768 Ethyl 4-Chloroquinoline-3-carboxylate CAS No. 13720-94-0

Ethyl 4-Chloroquinoline-3-carboxylate

Cat. No. B081768
M. Wt: 235.66 g/mol
InChI Key: DWXQUAHMZWZXHP-UHFFFAOYSA-N
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Patent
US07863266B2

Procedure details

The title compound was prepared following the procedure described in Step 2 for the synthesis of 3a using 2c instead of 2a. 1H NMR (CDCl3) δ (ppm): 1.47 (3H, t, J=7.08 Hz), 4.56 (2H, q, J=7.08 Hz), 7.72 (1H, d, J=8.79 Hz), 8.39 (1H, d, J=8.78 Hz), 9.23 (1H, s). m/z 271.6/273.6 (M+/M+2). m/z 272.6 (MH+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C2C(=CC=CC=2)N=CC=1C(OCC)=O.[F:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][C:27]=1[F:28])[N:24]=[CH:23][C:22]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[C:21]2O>>[Cl:1][C:21]1[C:20]2[C:25](=[CH:26][C:27]([F:28])=[C:18]([F:17])[CH:19]=2)[N:24]=[CH:23][C:22]=1[C:29]([O:31][CH2:32][CH3:33])=[O:30]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=NC2=CC=CC=C12)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(=C(C=NC2=CC1F)C(=O)OCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)F)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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